2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide
Overview
Description
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an amide linkage to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.
Amidation Reaction: The pyridine intermediate is then reacted with N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the amide group, potentially forming nitriles or carboxylic acids.
Hydrolysis Products: N-methylbenzamide and 2-chloro-5-(trifluoromethyl)pyridine.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and other materials to impart specific chemical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Molecular Probes: Utilized in biochemical assays to study protein-ligand interactions.
Medicine
Pharmaceutical Development: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its function by forming stable complexes. This interaction can disrupt normal biological pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the amide linkage.
N-Methylbenzamide: Contains the benzamide structure but without the pyridine substitution.
Trifluoromethylated Benzamides: Compounds with similar trifluoromethyl groups but different aromatic substitutions.
Uniqueness
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide is unique due to the combination of its trifluoromethylated pyridine and N-methylbenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAPDVJFOJWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.